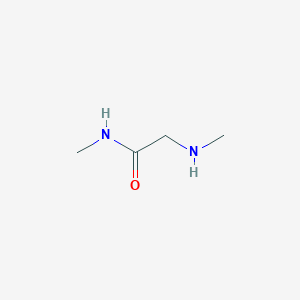

N-methyl-2-(methylamino)acetamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-methyl-2-(methylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-5-3-4(7)6-2/h5H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODGJSNKUCVLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30903797 | |

| Record name | NoName_4548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30903797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44565-47-1 | |

| Record name | N-Methyl-2-(methylamino)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44565-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to N-methyl-2-(methylamino)acetamide: Properties, Characteristics, and a Proposed Research Framework

Disclaimer: N-methyl-2-(methylamino)acetamide is a compound with limited available data in peer-reviewed scientific literature. Much of the information presented herein is based on computational predictions and data from chemical suppliers. This document summarizes the available information and proposes a hypothetical framework for future research.

Executive Summary

This compound (CAS: 44565-47-1) is a small molecule derivative of the amino acid sarcosine (N-methylglycine). While commercially available, it remains largely uncharacterized in terms of its biological activity and potential therapeutic applications. Publicly accessible databases lack in-depth preclinical or clinical studies, making a comprehensive guide on its established biological function impossible at this time.[1] This document compiles the known chemical and physical properties of the compound, presents a generalized experimental workflow for its initial biological screening, and discusses a potential mechanism of action based on its structural relationship to sarcosine.

Compound Identification and Chemical Properties

This compound, also known as N¹,N²-dimethylglycinamide, is structurally an amide of sarcosine.[2][3] Its basic properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 44565-47-1 | [3][4] |

| Molecular Formula | C₄H₁₀N₂O | [3][4] |

| Molecular Weight | 102.14 g/mol | [3][4] |

| IUPAC Name | This compound | [3][4] |

| SMILES | CNCC(=O)NC | [3][4] |

| InChIKey | NODGJSNKUCVLNN-UHFFFAOYSA-N | [3] |

Physicochemical and Predicted Properties

Quantitative data on the physicochemical properties of this compound is sparse, with most available figures derived from computational models. These predictions provide a baseline for understanding the compound's likely behavior in experimental settings.

| Property | Predicted/Experimental Value | Method/Source |

| Melting Point | 54.54 °C | EPI Suite (Predicted)[2] |

| Boiling Point | 206.57 °C - 246.1 °C | EPA T.E.S.T. / EPI Suite (Predicted)[2] |

| Water Solubility | 218,262 mg/L to 1,000,000 mg/L | EPA T.E.S.T. / EPI Suite (Predicted)[2] |

| pKa | 8.28 (at 25°C) | Experimental[5] |

| LogP | -0.9 | PubChem (Computed)[3] |

| Density | 0.96 g/cm³ | EPA T.E.S.T. (Predicted)[2] |

| Flash Point | 111.34 °C | EPA T.E.S.T. (Predicted)[2] |

Hypothetical Biological Activity and Signaling

While no specific biological activity has been documented for this compound, its core structure is derived from sarcosine (N-methylglycine). Sarcosine is a known co-agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission.[6] Sarcosine's activity potentiates NMDA receptor function.[6]

Based on this relationship, a primary hypothesis is that this compound could modulate glutamatergic neurotransmission by interacting with the NMDA receptor. However, the amide functional group significantly alters the molecule's properties compared to sarcosine's carboxylic acid, making its actual effect—whether as an agonist, partial agonist, or antagonist—unpredictable without experimental validation.

Below is a diagram of the NMDA receptor at a glutamatergic synapse, indicating the binding site where the parent compound, sarcosine, acts.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (44565-47-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. This compound | C4H10N2O | CID 2463138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-2-(methylamino)-acetamide 95% | CAS: 44565-47-1 | AChemBlock [achemblock.com]

- 5. This compound [m.chemicalbook.com]

- 6. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N1,N2-dimethylglycinamide: Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N1,N2-dimethylglycinamide, a derivative of the simplest amino acid, glycine. Due to a notable lack of direct literature on its specific synthesis, discovery, and biological activity, this document extrapolates from well-established chemical principles and data on closely related compounds to present a putative synthesis protocol, potential biological significance, and characterization data. The primary proposed synthetic route is the Eschweiler-Clarke reaction, a classic method for the N,N-dimethylation of primary amines. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of N1,N2-dimethylglycinamide and its analogues.

Introduction

N-methylation is a common structural modification in medicinal chemistry that can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules.[1][2][3] N1,N2-dimethylglycinamide, a simple N-methylated derivative of glycinamide, represents a fundamental scaffold that may find applications in peptide synthesis and drug discovery. The introduction of methyl groups on both the alpha-amino and the amide nitrogen atoms can influence a molecule's conformation, lipophilicity, and metabolic stability.[2][3] Despite its simple structure, dedicated literature detailing the synthesis, discovery, and biological profile of N1,N2-dimethylglycinamide is scarce. This guide consolidates available information on related compounds and established synthetic methodologies to provide a thorough technical resource.

Putative Synthesis of N1,N2-dimethylglycinamide

The most plausible and efficient method for the synthesis of N1,N2-dimethylglycinamide is the Eschweiler-Clarke reaction , which facilitates the exhaustive methylation of primary amines using formaldehyde and formic acid.[4][5][6] This one-pot reaction is known for its high yields and the prevention of quaternary ammonium salt formation.[5] The proposed starting material for this synthesis is glycinamide hydrochloride.

Proposed Reaction Scheme

The overall reaction involves the N,N-dimethylation of the primary amine of glycinamide.

Caption: Proposed synthesis of N1,N2-dimethylglycinamide via Eschweiler-Clarke reaction.

Detailed Experimental Protocol

This protocol is a putative procedure based on the principles of the Eschweiler-Clarke reaction.

Materials:

-

Glycinamide hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (HCl) in diethyl ether (for hydrochloride salt formation, if desired)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycinamide hydrochloride in a minimal amount of water.

-

Addition of Reagents: To the stirred solution, add an excess of formic acid, followed by the slow addition of an excess of aqueous formaldehyde. A typical molar ratio of amine to formaldehyde to formic acid is 1:3:3.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated aqueous solution of NaOH or KOH until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic reaction.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude N1,N2-dimethylglycinamide.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

(Optional) Hydrochloride Salt Formation: For easier handling and storage, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring. The resulting precipitate can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Quantitative Data

As no direct synthesis has been reported, the following table provides expected data based on typical Eschweiler-Clarke reactions.

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity (after purification) | >95% |

| Physical State | Liquid or low-melting solid |

Discovery

The specific discovery of N1,N2-dimethylglycinamide is not well-documented in the available scientific literature. It is likely that this compound was first synthesized as a simple derivative of glycinamide for research purposes, possibly in the context of peptide chemistry or as a building block in organic synthesis. The Eschweiler-Clarke reaction, being a long-established method for amine methylation, would have been the logical synthetic route.[4][5] Glycine itself was first isolated in 1820 by Henri Braconnot from the acid hydrolysis of gelatin.[7] The synthesis of glycinamide from glycine ester and ammonia was reported in the early 20th century.[8]

Biological Activity

There is no specific information available regarding the biological activity of N1,N2-dimethylglycinamide in the reviewed literature. However, the N-methylation of peptides and amino acid derivatives is a well-known strategy to modulate their biological properties.[1][2][3]

General Effects of N-Methylation:

-

Increased Metabolic Stability: N-methylation of the amide backbone can protect peptides from proteolytic degradation, thereby increasing their in vivo half-life.[2]

-

Enhanced Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[2]

-

Conformational Constraint: The introduction of a methyl group can restrict the conformational flexibility of a peptide backbone, which can lead to increased receptor affinity and selectivity.[3]

A study on glycine-derived quaternary ammonium salts has shown antimicrobial and antibiofilm activity, suggesting that N-alkylation of glycine derivatives can lead to biologically active compounds.[9]

Caption: Potential effects of N-methylation on the properties of a glycinamide scaffold.

Characterization Data

| Technique | Expected/Related Data |

| ¹H NMR | Expected signals for N-methyl groups and the methylene protons. |

| ¹³C NMR | Expected signals for the carbonyl carbon, methylene carbon, and N-methyl carbons. Data for N,N-dimethylglycine shows peaks around 172 ppm (C=O), 60 ppm (CH₂), and 45 ppm (N-CH₃)₂. |

| Mass Spectrometry | The molecular weight of N1,N2-dimethylglycinamide (C₄H₁₀N₂O) is 102.14 g/mol . A high-resolution mass spectrum would confirm the elemental composition. The ESI-MS of N,N-dimethylglycine shows a [M+H]⁺ ion at m/z 104.071.[10] |

| FT-IR | Expected characteristic peaks for C=O (amide I band) around 1650 cm⁻¹, N-H bending (amide II band, if any secondary amide is present as an impurity) around 1550 cm⁻¹, and C-N stretching. The FTIR spectrum of N,N-dimethylglycine hydrochloride shows characteristic absorptions.[11] |

Conclusion

N1,N2-dimethylglycinamide is a simple, yet understudied, derivative of glycinamide. While direct experimental data on its synthesis and biological activity are lacking, established chemical principles strongly suggest that it can be readily synthesized via the Eschweiler-Clarke reaction. The known effects of N-methylation on related peptide and amino acid structures indicate that N1,N2-dimethylglycinamide could possess interesting biological properties, such as enhanced stability and cell permeability. This technical guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential applications of this compound in various scientific disciplines. Further experimental investigation is warranted to validate the proposed synthesis and to elucidate the specific biological roles of N1,N2-dimethylglycinamide.

References

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Glycine - Wikipedia [en.wikipedia.org]

- 8. Glycinamide - Wikipedia [en.wikipedia.org]

- 9. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N,N-Dimethylglycine; LC-ESI-QTOF; MS2; CE:30 V; [M+H]+ [camp.bmrb.io]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to N-methyl-2-(methylamino)acetamide (CAS Number: 44565-47-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(methylamino)acetamide, with the Chemical Abstracts Service (CAS) registry number 44565-47-1, is a small organic molecule belonging to the class of N-substituted glycinamides. Also known by its synonym N1,N2-Dimethylglycinamide, this compound holds potential interest for researchers in medicinal chemistry and drug discovery due to its structural similarity to biologically active molecules, including derivatives of the simplest amino acid, glycine.[1] Its basic structure, featuring two methyl groups on the nitrogen atoms of a glycinamide backbone, provides a scaffold that can be explored for various therapeutic applications.

This technical guide provides a comprehensive overview of the available chemical, physical, and toxicological data for this compound. It also presents detailed, albeit extrapolated, experimental protocols for its synthesis and analysis, based on established methodologies for structurally related compounds. Furthermore, this document explores potential biological activities and metabolic pathways, drawing parallels from existing research on similar N-alkylated acetamides and glycinamides to guide future investigations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 44565-47-1 | [1] |

| Molecular Formula | C4H10N2O | [1] |

| Molecular Weight | 102.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | N1,N2-Dimethylglycinamide, Sarcosine-N-methylamide | [1] |

| Canonical SMILES | CNCC(=O)NC | [2] |

| Physical State | Not explicitly reported, likely a solid or oil at room temperature. | |

| Solubility | Expected to be soluble in water and polar organic solvents. | [3] |

| pKa (predicted) | Not explicitly reported. The presence of two amine groups suggests it will have basic properties. | |

| LogP (predicted) | -1.1 (indicates high hydrophilicity) |

Synthesis and Purification

Proposed Synthetic Scheme

The synthesis can be envisioned as a two-step process starting from 2-chloro-N-methylacetamide and methylamine.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

2-chloro-N-methylacetamide

-

Methylamine (as a solution in THF or as a gas)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

6N Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-N-methylacetamide (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Addition of Methylamine: Slowly add a solution of methylamine (2.2 equivalents) in THF to the cooled solution of 2-chloro-N-methylacetamide via the dropping funnel over a period of 30 minutes. Alternatively, bubble methylamine gas through the solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Work-up:

-

Filter the reaction mixture to remove any precipitated methylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure to obtain a residue.

-

Dissolve the residue in ethyl acetate and wash with 1N HCl.

-

Separate the aqueous layer and wash it with ethyl acetate.

-

Basify the aqueous layer to a pH of 10-12 with 6N NaOH.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

-

Salt Formation (Optional): To prepare the hydrochloride salt for improved stability and handling, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

Due to the absence of specific spectral data for this compound, the following are predicted characteristic signals based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet corresponding to the N-methyl group of the amide.

-

A singlet corresponding to the N-methyl group of the secondary amine.

-

A singlet for the methylene (-CH2-) protons.

-

A broad singlet for the amine proton (-NH-).

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the amide.

-

A signal for the methylene carbon.

-

Signals for the two distinct N-methyl carbons.

-

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The molecular ion peak (M+) would be expected at m/z = 102.14. Common fragmentation patterns would involve cleavage of the C-C and C-N bonds.

Infrared (IR) Spectroscopy

-

A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching of the amide.

-

An N-H stretching band around 3300-3500 cm⁻¹.

-

C-H stretching bands in the region of 2800-3000 cm⁻¹.

-

N-H bending vibration around 1550-1650 cm⁻¹.

Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for this compound, the glycinamide scaffold is present in various biologically active compounds. Research on related N-substituted glycinamides suggests several potential avenues for investigation.

Central Nervous System (CNS) Activity

Derivatives of glycinamide have been explored for their potential as anticonvulsant agents. The lipophilicity and ability to cross the blood-brain barrier are key factors in this activity. The N-methylation in this compound could influence these properties.

Enzyme Inhibition

Glycine amide derivatives have been identified as inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme implicated in inflammatory diseases and diabetic complications.[5][6] The specific substitution pattern on the amide nitrogen and the amino group would be critical for inhibitory activity.

Signaling Pathways

Given the structural similarities to sarcosine (N-methylglycine), it is plausible that this compound could interact with pathways involving glycine or sarcosine metabolism and signaling. Sarcosine itself has been investigated for its role in prostate cancer progression and as a co-agonist at the NMDA receptor.[7][8][9]

Caption: Hypothetical interaction with glycine/sarcosine pathways.

Metabolism and Toxicology

Predicted Metabolic Pathways

The metabolism of this compound is likely to proceed through pathways observed for other N-alkylacetamides. The primary metabolic transformations are expected to be N-dealkylation and N-oxidation, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[10][11]

-

N-dealkylation: Removal of one or both methyl groups to form N-methyl-2-aminoacetamide and 2-(methylamino)acetamide, followed by further degradation.

-

N-oxidation: Oxidation of the tertiary amine to form an N-oxide metabolite.

Caption: Predicted metabolic fate of the title compound.

Toxicological Profile

Specific toxicological data for this compound is limited. However, information on related compounds provides some guidance.

-

Acute Toxicity: The hydrochloride salt of the parent compound, N,N-dimethylglycine, has a reported oral LD50 in rats of 3900 mg/kg, indicating low acute toxicity.

-

GHS Hazard Classification (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.[1]

-

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area.

Experimental Protocols for In Vitro Evaluation

To assess the potential biological activity of this compound, a series of in vitro assays can be performed.

Workflow for In Vitro Screening

Caption: Workflow for initial in vitro biological evaluation.

Example Protocol: VAP-1 Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against Vascular Adhesion Protein-1.

Materials:

-

Recombinant human VAP-1 enzyme

-

VAP-1 substrate (e.g., benzylamine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound (test compound)

-

Positive control inhibitor (e.g., semicarbazide)

-

96-well microplate, black with a clear bottom

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, HRP, and Amplex® Red reagent to each well.

-

Add serial dilutions of the test compound or positive control to the appropriate wells. Include a vehicle control (DMSO).

-

Initiate the reaction by adding the VAP-1 enzyme and its substrate to all wells.

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound (CAS 44565-47-1) is a small molecule with a simple structure that holds potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental and biological data for this compound are currently scarce, this technical guide provides a framework for its synthesis, characterization, and initial biological evaluation based on established knowledge of related compounds. The proposed protocols and predicted properties serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this and other N-substituted glycinamides. Further empirical studies are necessary to fully elucidate its chemical and biological profile.

References

- 1. This compound | C4H10N2O | CID 2463138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (44565-47-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Buy 2-(Methylamino)acetamide hydrochloride | 5325-64-4 [smolecule.com]

- 4. N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of glycine amide derivatives as novel vascular adhesion protein-1 inhibitors without CYP3A4 and CYP2C19 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Application of sarcosine_Chemicalbook [chemicalbook.com]

- 8. Sarcosine - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

"N-methyl-2-(methylamino)acetamide" molecular structure and weight

This technical guide provides a detailed overview of the molecular structure and weight of N-methyl-2-(methylamino)acetamide. It is intended for researchers, scientists, and professionals in drug development who require precise chemical information.

Molecular Identity and Properties

This compound is a chemical compound with the CAS number 44565-47-1.[1][2][3] The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C4H10N2O | [1][3] |

| Molecular Weight | 102.14 g/mol | [1][3] |

| IUPAC Name | This compound | [1][3] |

| Canonical SMILES | CNCC(=O)NC | [3] |

| InChI Key | NODGJSNKUCVLNN-UHFFFAOYSA-N | [1] |

Molecular Structure

The structure of this compound consists of an acetamide backbone with a methylamino group attached to the alpha-carbon and a methyl group attached to the amide nitrogen.

A two-dimensional representation of the molecular structure is provided below.

References

solubility of "N-methyl-2-(methylamino)acetamide" in different solvents

An In-depth Technical Guide to the Solubility of N-methyl-2-(methylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound (CAS: 44565-47-1). Due to a lack of extensive publicly available experimental data, this document focuses on computationally predicted aqueous solubility and outlines the definitive experimental protocols for determining solubility in various solvents. This allows research and drug development professionals to both estimate and empirically determine the solubility profile of this compound.

Compound Overview

This compound is a small organic molecule containing both a secondary amine and a secondary amide functional group. Its structure suggests the capacity for hydrogen bonding as both a donor and an acceptor, which heavily influences its solubility in protic and polar solvents.

Chemical Structure:

-

Molecular Formula: C₄H₁₀N₂O[1]

-

Molecular Weight: 102.14 g/mol [1]

-

SMILES: CNCC(=O)NC[2]

-

InChIKey: NODGJSNKUCVLNN-UHFFFAOYSA-N[2]

Solubility Data

| Solvent | Solubility (mg/L) | Method |

| Water | 218,262 | EPA T.E.S.T. (Computational)[2] |

| Water | 1,000,000 | EPI Suite (Computational)[2] |

| Ethanol | Data Not Available | - |

| Methanol | Data Not Available | - |

| Acetone | Data Not Available | - |

| Dichloromethane | Data Not Available | - |

| Diethyl Ether | Data Not Available | - |

Note on Predicted Data: The significant variance between the two computational predictions highlights the necessity for experimental verification.

Expected Solubility Profile

Based on its chemical structure, this compound is anticipated to exhibit the following solubility characteristics:

-

High Solubility in Polar Protic Solvents: The presence of N-H and C=O groups allows for strong hydrogen bonding with solvents like water and alcohols.[3]

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone can act as hydrogen bond acceptors, leading to favorable interactions.

-

Low Solubility in Non-Polar Solvents: Due to its polarity and hydrogen bonding capabilities, the compound is expected to be poorly soluble in non-polar solvents such as diethyl ether or alkanes.[4]

Experimental Protocols for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound and is recommended for obtaining precise measurements.[5]

The Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved compound.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of flasks or vials, each containing a precisely measured volume of the desired solvent. It is crucial to add enough solid to ensure a suspension remains after equilibrium is reached.[5]

-

Equilibration: Seal the flasks and place them in a thermomixer or shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is achieved.[6][7]

-

Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, use either high-speed centrifugation or filtration. A solubility filter plate is often used for higher throughput.[6][8]

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and accurate method. A calibration curve prepared with known concentrations of the compound is used for quantification.[7][9]

-

Replicates: The experiment should be performed in duplicate or triplicate to ensure the reproducibility of the results.[6]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. This compound | C4H10N2O | CID 2463138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (44565-47-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. bioassaysys.com [bioassaysys.com]

Potential Research Applications of N1,N2-dimethylglycinamide: A Technical Guide

Disclaimer: Direct research on the biological applications of N1,N2-dimethylglycinamide is currently limited. This guide extrapolates potential research avenues based on its structural similarity to N,N-dimethylglycine (DMG), a well-studied dietary supplement. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for investigation.

Introduction

N1,N2-dimethylglycinamide is a derivative of the amino acid glycine. While its primary current application appears to be in the realm of synthetic chemistry, particularly as a reagent in peptide synthesis, its structural analogy to N,N-dimethylglycine (DMG) suggests a range of unexplored biological activities. DMG is known to act as a metabolic enhancer and a methyl donor, influencing a variety of physiological processes. This guide will explore the potential research applications of N1,N2-dimethylglycinamide, drawing parallels from the established biological profile of DMG.

Core Chemical Information

| Parameter | Value | Reference |

| IUPAC Name | 2-(dimethylamino)-N-methylacetamide | N/A |

| Molecular Formula | C5H12N2O | N/A |

| Molecular Weight | 116.16 g/mol | N/A |

| CAS Number | 44565-47-1 | [1] |

| Canonical SMILES | CNCC(=O)N(C)C | N/A |

| Primary Known Use | Reagent in Peptide Synthesis | [1] |

Potential Research Applications & Mechanisms of Action

Based on the known biological activities of the closely related N,N-dimethylglycine (DMG), several research avenues for N1,N2-dimethylglycinamide can be proposed. The central hypothesis is that N1,N2-dimethylglycinamide may act as a prodrug to DMG or exhibit similar bioactivities due to structural similarities.

Methylation and Metabolic Regulation

DMG is an intermediate in the metabolism of choline and plays a role in the one-carbon cycle, donating methyl groups for the synthesis of various biomolecules. This process is crucial for DNA methylation, neurotransmitter synthesis, and detoxification pathways.

Potential Research Focus:

-

Investigate the ability of N1,N2-dimethylglycinamide to influence cellular methylation patterns.

-

Assess its impact on the homocysteine-methionine cycle.

-

Explore its potential to modulate the synthesis of neurotransmitters like dopamine and norepinephrine.

Proposed Signaling Pathway:

Caption: Hypothesized entry of N1,N2-dimethylglycinamide into the one-carbon metabolism pathway.

Antioxidant and Anti-inflammatory Properties

DMG has demonstrated antioxidant effects by protecting cells from oxidative stress. It is also suggested to have anti-inflammatory properties.

Potential Research Focus:

-

Evaluate the free radical scavenging activity of N1,N2-dimethylglycinamide in vitro.

-

Assess its ability to reduce markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., pro-inflammatory cytokines) in cell-based assays and animal models.

-

Investigate its potential protective effects against oxidative damage in models of neurodegenerative diseases or skin aging.

Nootropic and Neuroprotective Effects

The role of DMG in neurotransmitter synthesis and its potential antioxidant effects suggest that N1,N2-dimethylglycinamide could be explored for nootropic (cognitive-enhancing) and neuroprotective applications.

Potential Research Focus:

-

Assess the impact of N1,N2-dimethylglycinamide on learning and memory in animal models.

-

Investigate its potential to protect neurons from excitotoxicity or oxidative stress-induced apoptosis.

-

Explore its modulatory effects on neurotransmitter systems, such as the glutamatergic and dopaminergic systems.

Quantitative Data from N,N-Dimethylglycine (DMG) Studies

The following tables summarize quantitative data from studies on DMG, which can serve as a benchmark for future studies on N1,N2-dimethylglycinamide.

Table 1: Effects of DMG on Immune Response

| Parameter | Control Group | DMG Group | Fold Change | Reference |

| Antibody Titer | 1x | 4.5x | +350% | [2] |

| Leukocyte Inhibition Factor (LIF) | Baseline | Significantly Increased | - | [2] |

Table 2: Effects of a DMG derivative (DMG-Am) in a Parkinson's Disease Model

| Parameter | MPTP Group (Model) | MPTP + DMG-Am Group | % Improvement | Reference |

| Rotarod Test (seconds) | 189.6 s | 282.5 s (approx.) | +49% | [1] |

Experimental Protocols

The following are proposed experimental protocols to investigate the potential biological activities of N1,N2-dimethylglycinamide.

Protocol: In Vitro Antioxidant Activity Assessment (DPPH Assay)

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of N1,N2-dimethylglycinamide in a suitable solvent (e.g., water or DMSO).

-

Preparation of Working Solutions: Create a series of dilutions of the stock solution to obtain final concentrations ranging from 1 µM to 1 mM.

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each concentration of the N1,N2-dimethylglycinamide working solution.

-

Add 150 µL of the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH scavenging activity for each concentration.

Protocol: Assessment of Anti-inflammatory Effects in LPS-stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of N1,N2-dimethylglycinamide (1-100 µM) for 1 hour.

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

Sample Collection: Collect the cell culture supernatant.

-

Measurement of Nitric Oxide (NO): Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Measurement of Cytokines: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-only control group.

Experimental Workflow Diagram:

Caption: A generalized workflow for investigating the biological activities of N1,N2-dimethylglycinamide.

Role in Peptide Synthesis

Potential Research Focus in Synthesis:

-

Investigate the efficiency of N1,N2-dimethylglycinamide as a coupling reagent in solid-phase peptide synthesis (SPPS).

-

Explore its use in the synthesis of peptidomimetics.

-

Evaluate its impact on the suppression of side reactions during peptide synthesis.

Conclusion and Future Directions

N1,N2-dimethylglycinamide represents a chemical entity with untapped potential for biological research. Drawing parallels from its close structural analog, N,N-dimethylglycine, compelling hypotheses can be formulated for its application in areas such as metabolic regulation, antioxidant therapy, and neuroprotection. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate these possibilities. Future research should focus on direct biological testing of N1,N2-dimethylglycinamide to validate these hypotheses and to elucidate its specific mechanisms of action, safety profile, and pharmacokinetic properties. Such studies will be crucial in determining its potential as a novel therapeutic agent or a valuable research tool.

References

"N-methyl-2-(methylamino)acetamide": An Analysis of Publicly Available Data and the Uncharted Territory of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature, patent databases, and chemical registries reveals a significant void in the understanding of the biological activity and mechanism of action of the chemical compound N-methyl-2-(methylamino)acetamide (CAS: 44565-47-1). Despite its defined chemical structure and commercial availability, there is no publicly accessible data detailing its pharmacological properties, molecular targets, or potential therapeutic applications. Consequently, the formulation of any evidence-based hypotheses regarding its mechanism of action is not feasible at this time. This document summarizes the available chemical information and underscores the absence of biological data, highlighting a potential area for novel exploratory research.

Chemical Identity and Properties

To facilitate any future research, the fundamental chemical properties of this compound have been compiled from available sources.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N1,N2-Dimethylglycinamide, Sarcosine-N-methylamide | PubChem[1] |

| CAS Number | 44565-47-1 | PubChem[1] |

| Molecular Formula | C4H10N2O | PubChem[1] |

| Molecular Weight | 102.14 g/mol | PubChem[1] |

| Canonical SMILES | CNCC(=O)NC | PubChem[1] |

| Physical Description | Data not available | |

| Solubility | Estimated high water solubility | ChemChart[2] |

The Absence of Biological Data and Mechanism of Action Hypotheses

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, as well as chemical and biological databases like PubChem, ChEMBL, and BindingDB, yielded no specific information on the biological activity of this compound. The compound is commercially available and has been cited in chemical synthesis literature and patents as a reagent or an intermediate. However, these references do not provide any insight into its pharmacological effects.

This lack of information is further underscored by a review of a structurally similar compound, N-Butyl-2-(methylamino)acetamide, which explicitly states that "comprehensive data on the mechanism of action for N-Butyl-2-(methylamino)acetamide remains elusive in publicly accessible scientific literature"[3]. This suggests that simple N-alkyl-2-(methylamino)acetamides may be a largely uncharacterized class of compounds from a biological perspective.

Without any foundational data from in vitro or in vivo studies, such as receptor binding assays, enzyme inhibition screens, or cellular functional assays, it is impossible to propose any scientifically valid hypotheses for the mechanism of action of this compound.

Hypothetical Research Workflow

For researchers interested in exploring the potential biological activity of this compound, a logical starting point would be a systematic screening approach. The following diagram outlines a hypothetical workflow for the initial characterization of this compound.

Detailed Experimental Protocols: A Call for Future Research

As no experimental data on the biological effects of this compound are publicly available, this section cannot provide detailed methodologies from cited experiments. Instead, it serves as a template for the types of protocols that would be necessary to elucidate the compound's mechanism of action, should initial screening identify any biological activity.

Example Protocol: Receptor Binding Assay (Hypothetical)

-

Objective: To determine if this compound binds to a specific G-protein coupled receptor (GPCR), for example, the Dopamine D2 receptor.

-

Materials:

-

This compound

-

Cell membranes expressing the human Dopamine D2 receptor

-

Radioligand (e.g., [3H]Spiperone)

-

Scintillation fluid and vials

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well filter plates

-

Plate reader (scintillation counter)

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle control.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of a known D2 antagonist) from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Conclusion

The current body of scientific knowledge lacks any information on the mechanism of action of this compound. While its chemical identity is established, its biological function remains an open question. The absence of data precludes the development of the detailed technical guide originally envisioned. This report serves to highlight this knowledge gap and provides a potential framework for future research to characterize the bioactivity of this compound. For scientists in drug discovery and chemical biology, this compound represents a completely unexplored chemical entity with the potential for novel biological effects.

References

Navigating the Bioactivity of N-methyl-2-(methylamino)acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known biological activities of derivatives related to N-methyl-2-(methylamino)acetamide. It is important to note that specific pharmacological and biological data for the core compound, this compound, is scarce in publicly available scientific literature.[1][2] The information presented herein is largely based on studies of structurally similar acetamide derivatives and is intended to guide future research and development efforts.

Introduction

This compound belongs to the vast chemical class of acetamides, which are characterized by an amide functional group attached to an acetyl group. The versatility of the acetamide scaffold has made it a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] This guide synthesizes the current understanding of the biological potential of this compound derivatives, drawing parallels from related compounds to provide insights into their potential mechanisms of action, therapeutic applications, and the experimental methodologies used for their evaluation.

Quantitative Bioactivity Data

The following tables summarize quantitative data from studies on various acetamide derivatives, offering a comparative baseline for the assessment of novel compounds based on the this compound core.

Table 1: Acute Toxicity Data for Related Acetamide Derivatives

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| N-methylacetamide | Rat | Oral | > 2000 mg/kg bw | [3] |

| N,N-dimethylacetamide | Rat, Mouse | Oral | > 2000 mg/kg bw | [3] |

| N,N-dimethylacetamide | Mouse | Oral | 4610–6020 mg/kg bw | [3] |

Table 2: In Vitro Bioavailability and Antioxidant Activity of Flavonoid Acetamide Derivatives

| Compound Type | In Vitro Bioavailability (%) | DPPH IC50 (μM) | Reference |

| Unmodified Flavonoids (UFs) | 10.78–19.29 | 2.19–13.03 | [4] |

| Flavonoid Acetamide Derivatives (FAs) | 20.70–34.87 | 33.83–67.10 | [4] |

Table 3: Anti-inflammatory Activity of an N-Substituted Acetamide Derivative

| Compound | Target | Assay | IC50 | Reference |

| I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide) | P2Y14R | Antagonist Binding | 0.6 nM | [5] |

Potential Biological Activities and Signaling Pathways

Based on the activities of related compounds, derivatives of this compound could be explored for a variety of therapeutic applications.

Anti-inflammatory Activity

A recent study highlighted a series of N-substituted acetamide derivatives as potent P2Y14 receptor (P2Y14R) antagonists.[5] The most potent compound, I-17, demonstrated significant anti-inflammatory effects in a model of acute gouty arthritis.[5] Its mechanism of action involves the inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway, which leads to a decrease in the release of inflammatory factors and a reduction in cell pyroptosis.[5]

Caption: P2Y14R-mediated NLRP3 inflammasome activation pathway and its inhibition by antagonist I-17.

Antioxidant and Anti-proliferative Activities

Several studies have reported the synthesis and evaluation of acetamide derivatives for their antioxidant and potential anti-inflammatory activities.[6] These compounds have been tested for their ability to scavenge radicals and inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO) in cellular models.[6] Some derivatives have also been assessed for their anti-proliferative effects against various cell lines.[6]

Enzyme Inhibition

The acetamide scaffold is present in numerous enzyme inhibitors.[7] For instance, N-phenylacetamide derivatives have shown inhibitory activity against enzymes like carbonic anhydrases and Factor VIIa.[7] This suggests that this compound derivatives could be designed as inhibitors for specific enzyme targets.

Cyclooxygenase (COX) Inhibition

Acetamide derivatives have been explored as selective COX-II inhibitors, which are a cornerstone in the management of pain and inflammation.[8] The acetamide moiety can be modified to design prodrugs with improved pharmacokinetic profiles.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of novel compounds. Below are generalized protocols based on those cited for related acetamide derivatives.

In Vivo Acute Oral Toxicity Study

This protocol is based on methodologies for structurally similar compounds and should be adapted for specific this compound derivatives.[3]

-

Animal Model: Utilize standard rodent models such as Sprague-Dawley rats or CD-1 mice (8-12 weeks old).

-

Acclimatization: Allow animals to acclimatize for at least 5 days prior to the experiment.

-

Grouping: Divide animals into control and treatment groups (n=5-10 per group/sex).

-

Dosing:

-

Prepare a vehicle control (e.g., water, saline).

-

Based on data for related compounds, a starting dose of 2000 mg/kg may be appropriate for a limit test.[3]

-

Administer a single dose via oral gavage.

-

-

Observation:

-

Monitor animals for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.

-

-

Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

In Vitro Antioxidant Activity Assay (ABTS Method)

This protocol is for determining the radical scavenging activity of the compounds.[6]

-

Reagent Preparation:

-

Prepare a 7 mM solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

-

Generate the ABTS radical cation (ABTS•+) by reacting the ABTS solution with potassium persulfate and incubating in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add various concentrations of the test compound to the ABTS•+ solution.

-

Include a standard antioxidant (e.g., Trolox) for comparison.

-

Measure the decrease in absorbance at 734 nm after a set incubation time.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of ABTS•+ for each concentration of the test compound.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value.

-

Caption: A generalized experimental workflow for the evaluation of this compound derivatives.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds.[6]

-

Cell Culture: Maintain the desired cell line (e.g., J774.A1 murine macrophages, HEK-293 human embryonic kidney cells) in appropriate culture medium.[6]

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

While direct biological data on this compound is limited, the broader family of acetamide derivatives presents a rich landscape for drug discovery. The evidence from structurally related compounds suggests that derivatives of this compound hold potential as anti-inflammatory, antioxidant, and enzyme-inhibiting agents. Future research should focus on the synthesis and systematic screening of a library of these derivatives to elucidate their structure-activity relationships. In-depth mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for advancing promising lead compounds toward clinical development. The experimental protocols outlined in this guide provide a solid foundation for such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. archivepp.com [archivepp.com]

The Synthetic Utility of N-Methyl-2-(methylamino)acetamide and its Analogs: A Technical Guide for Organic Chemists

Disclaimer: Publicly available scientific literature lacks specific, in-depth experimental data and established protocols for N-methyl-2-(methylamino)acetamide as a building block in organic synthesis. Therefore, this guide presents a conceptual framework based on the known reactivity of analogous N,N'-dialkyl glycinamides and general principles of organic chemistry. The experimental protocols and quantitative data provided herein are illustrative and should be adapted and optimized for specific research applications.

Introduction

This compound, a simple N,N'-dialkyl glycinamide, represents a versatile yet underexplored building block in organic synthesis. Its structure, featuring two secondary amine functionalities with differing steric and electronic environments, and a central amide bond, offers multiple points for chemical modification. This guide explores the potential of this compound and its analogs in the construction of diverse molecular architectures, with a focus on their application in pharmaceutical and materials science research.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O | PubChem[1] |

| Molecular Weight | 102.14 g/mol | PubChem[1] |

| CAS Number | 44565-47-1 | PubChem[1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | - |

| Boiling Point | Predicted: 185-195 °C at 760 mmHg | - |

| Solubility | Expected to be soluble in water and polar organic solvents | Chemchart[2] |

Table 1: Physicochemical Properties of this compound.

| Spectroscopic Data | Predicted Chemical Shifts (ppm) |

| ¹H NMR (CDCl₃) | δ 7.0-7.5 (br s, 1H, NH-amide), 3.4-3.6 (q, 2H, CH₂), 2.8-3.0 (s, 3H, N-CH₃ amide), 2.4-2.6 (s, 3H, N-CH₃ amine), 1.5-2.0 (br s, 1H, NH-amine) |

| ¹³C NMR (CDCl₃) | δ 170-172 (C=O), 50-55 (CH₂), 35-40 (N-CH₃ amine), 25-30 (N-CH₃ amide) |

Table 2: Predicted NMR Spectroscopic Data for this compound.

Synthesis of this compound and Analogs

The synthesis of N,N'-dialkyl glycinamides can be achieved through several established synthetic routes. A common and efficient method involves the amidation of an N-protected amino acid followed by deprotection and subsequent N-alkylation.

General Synthetic Workflow

Figure 1: General synthetic workflow for this compound.

Illustrative Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Cbz-glycine-N-methylamide

To a solution of N-Cbz-glycine (1 eq.) in dichloromethane (DCM) at 0 °C is added dicyclohexylcarbodiimide (DCC) (1.1 eq.). The mixture is stirred for 15 minutes, followed by the addition of a solution of methylamine (2 eq.) in DCM. The reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting dicyclohexylurea is filtered off, and the filtrate is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| N-Cbz-glycine | 1.0 | 209.22 | 20.9 g |

| DCC | 1.1 | 206.33 | 22.7 g |

| Methylamine (40% in H₂O) | 2.0 | 31.06 | 15.5 mL |

| DCM | - | - | 500 mL |

| Expected Yield | ~85-95% |

Table 3: Illustrative Reaction Table for Step 1.

Step 2: Deprotection to Glycine-N-methylamide

The N-Cbz-glycine-N-methylamide (1 eq.) is dissolved in methanol, and 10% Pd/C (0.1 eq.) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford the free amine.

Step 3: Reductive Amination to this compound

To a solution of glycine-N-methylamide (1 eq.) in 1,2-dichloroethane is added formaldehyde (1.1 eq.) and sodium triacetoxyborohydride (1.5 eq.). The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude product, which can be purified by distillation or chromatography.

Applications in Organic Synthesis

The bifunctional nature of this compound allows for its use in a variety of synthetic transformations, making it a valuable scaffold for generating molecular diversity.

Potential Synthetic Transformations

Figure 2: Potential reactions of this compound as a building block.

Use in Heterocyclic Synthesis

The 1,4-diamine-like structure of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. For instance, reaction with α,β-unsaturated esters or ketones could lead to the formation of substituted piperazinones, a common motif in pharmacologically active compounds.

Ligand Synthesis for Catalysis

The two nitrogen atoms can act as a bidentate ligand for various transition metals. Modification of the N-methyl groups with other functionalities could allow for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making them potentially useful in asymmetric catalysis.

Role in Drug Discovery and Development

While no specific drugs are reported to contain the this compound core, its structural motifs are present in numerous bioactive molecules. Its potential as a scaffold for combinatorial library synthesis makes it an attractive starting point for the discovery of new therapeutic agents. The ability to readily modify both nitrogen atoms allows for the exploration of a large chemical space to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound, and N,N'-dialkyl glycinamides in general, hold significant promise as versatile building blocks in organic synthesis. Their straightforward synthesis and the presence of multiple reactive sites provide a platform for the construction of complex and diverse molecular architectures. Further exploration of the reactivity and applications of this class of compounds is warranted and is expected to lead to novel discoveries in medicinal chemistry, materials science, and catalysis. Researchers are encouraged to use the conceptual framework provided in this guide as a starting point for their investigations into this promising area of synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of N-methyl-2-(methylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N-methyl-2-(methylamino)acetamide (also known as N¹,N²-Dimethylglycinamide), a fine chemical intermediate relevant in biochemical and pharmaceutical research. The described methodology is based on the amide coupling of sarcosine (N-methylglycine) with methylamine using a standard peptide coupling agent. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and safety precautions.

Introduction

This compound (CAS: 44565-47-1) is a derivative of the natural amino acid sarcosine.[1] Its structure, featuring both a secondary amine and an amide functional group, makes it a versatile building block in medicinal chemistry and organic synthesis. While it is commercially available, an in-house synthesis may be required for various research and development purposes. The following protocol details a robust and common method for its preparation via amide bond formation.

Safety and Handling

Before beginning this procedure, it is crucial to review the Safety Data Sheet (SDS) for all reagents.

-

This compound : May cause skin irritation, serious eye irritation, and respiratory irritation.[2]

-

Coupling Agents (e.g., HATU/HBTU) : Can be irritating to the eyes, respiratory system, and skin.

-

DIPEA : Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Methylamine : Flammable gas or liquid. Toxic if inhaled and causes severe skin burns and eye damage.

-

Solvents (DMF, DCM) : Handle in a well-ventilated fume hood. DMF is a suspected teratogen.

Required Personal Protective Equipment (PPE) : Safety goggles, a flame-resistant laboratory coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[3] All operations should be performed inside a certified chemical fume hood.[3]

Reaction Scheme

The synthesis involves the activation of the carboxylic acid of sarcosine using a coupling agent, followed by nucleophilic attack by methylamine to form the desired amide bond.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as needed.

4.1 Materials and Equipment

-

Sarcosine (N-methylglycine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methylamine solution (e.g., 2.0 M in THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL) with stir bar

-

Septa and needles

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography

4.2 Procedure

-

Reaction Setup : To a 100 mL oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sarcosine (1.0 eq).

-

Dissolution : Add anhydrous DMF (approx. 30-40 mL) and stir until the sarcosine is fully dissolved.

-

Activation : Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).

-

Stirring : Allow the mixture to stir at room temperature for 15-20 minutes to ensure the formation of the activated ester.

-

Amine Addition : Cool the flask to 0 °C using an ice bath. Slowly add the methylamine solution (1.2 eq) dropwise via syringe.

-

Reaction : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using TLC or LC-MS (typically complete within 2-4 hours).

-

Quenching and Extraction : Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.

Data Presentation

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Moles (mmol) | Mass/Volume |

|---|---|---|---|---|

| Sarcosine | 89.09 | 1.0 | 10.0 | 0.89 g |

| HATU | 380.23 | 1.1 | 11.0 | 4.18 g |

| DIPEA | 129.24 | 3.0 | 30.0 | 5.2 mL |

| Methylamine (2.0 M in THF) | 31.06 | 1.2 | 12.0 | 6.0 mL |

Table 2: Key Experimental Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Solvent | Anhydrous DMF |

| Purification Method | Silica Gel Chromatography |

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of N-methyl-2-(methylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(methylamino)acetamide, also known as N1,N2-Dimethylglycinamide or sarcosine-N-methylamide, is a small, polar molecule that can present analytical challenges due to its limited retention on traditional reversed-phase liquid chromatography columns and lack of a strong chromophore for UV detection.[1] This document provides detailed application notes and protocols for the quantification of this compound in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique well-suited for this type of analyte. The methodologies described are based on established principles for the analysis of similar small polar molecules and can be adapted and validated for specific research needs.

Analytical Methodologies

The quantification of this compound can be achieved through various analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and robustness.[2][3][4]

-

High-Performance Liquid Chromatography (HPLC) with Derivatization: For laboratories without access to mass spectrometry, HPLC with pre-column or post-column derivatization can be employed. Derivatization with a fluorescent tag can significantly enhance detection sensitivity.[5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: GC-MS is another powerful technique, but it requires derivatization to increase the volatility of the polar this compound. Silylation is a common derivatization strategy for such compounds.[6][7]

This document will focus on the LC-MS/MS methodology, as it generally provides the best performance characteristics for this type of analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from a validated LC-MS/MS method for the quantification of this compound, based on methods for structurally similar compounds.[8][9][10]

| Parameter | Typical Performance | Reference |

| Lower Limit of Quantitation (LLOQ) | 1 - 10 ng/mL | [8] |

| Upper Limit of Quantitation (ULOQ) | 1000 - 5000 ng/mL | [8] |

| Linearity (r²) | ≥ 0.99 | [7][9] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [7][8] |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | [7][8] |

| Recovery | > 85% | [7] |

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

This protocol provides a general procedure for the quantification of this compound in human plasma. It is essential to validate this method in your laboratory to ensure it meets the specific requirements of your study.

Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., N-methyl-d3-2-(methylamino-d3)acetamide)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥ 98%)

-

Human plasma (with appropriate anticoagulant)

Preparation of Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the stable isotope-labeled internal standard in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These will be used to spike into the blank plasma to create calibration standards and quality control samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

This is a common and effective method for cleaning up plasma samples.[8]

-

Label polypropylene tubes for blank, calibration standards, quality control samples, and unknown samples.

-

To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex each tube for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

The samples are now ready for LC-MS/MS analysis.

Liquid Chromatography Conditions

Due to the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to achieve adequate retention.

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 5 95 2.0 0.4 50 50 2.1 0.4 95 5 3.0 0.4 95 5 3.1 0.4 5 95 | 5.0 | 0.4 | 5 | 95 |

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of the standard)

-

Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of the standard)

-

-

Key MS Parameters (to be optimized):

-

Capillary Voltage

-

Cone Voltage

-

Source Temperature

-

Desolvation Gas Flow

-

Collision Energy

-

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and logical relationships in the analytical process.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Logical relationship of components for accurate quantification.

References

- 1. This compound | C4H10N2O | CID 2463138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 3. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]